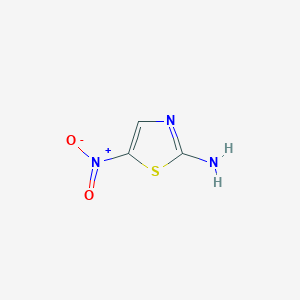












|
REACTION_CXSMILES
|
CN(C)[CH:3]=[CH:4][N+:5]([O-:7])=[O:6].BrBr.[NH2:11][C:12]([NH2:14])=[S:13].[OH-].[NH4+]>C(O)(=O)C.O>[NH2:11][C:12]1[S:13][C:4]([N+:5]([O-:7])=[O:6])=[CH:3][N:14]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
3.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=C[N+](=O)[O-])C
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=S)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
17 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring the resulting slurry for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
did not exceed 25° C
|
|
Type
|
CUSTOM
|
|
Details
|
During bromination an orange solid was formed
|
|
Type
|
CUSTOM
|
|
Details
|
exothermed to 32° C
|
|
Type
|
CUSTOM
|
|
Details
|
A yellow solid formed
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
did not exceed 30° C
|
|
Type
|
ADDITION
|
|
Details
|
After all of the reaction mixture had been added the pH
|
|
Type
|
FILTRATION
|
|
Details
|
The product was then filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1SC(=CN1)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.7 g | |
| YIELD: PERCENTYIELD | 62% | |
| YIELD: CALCULATEDPERCENTYIELD | 61.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |